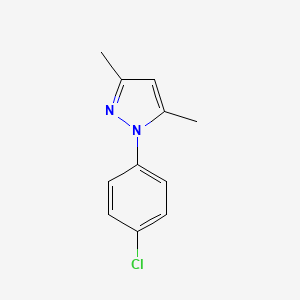

1-(4-氯苯)-3,5-二甲基-1H-吡唑; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, a compound similar to the one , 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction . Another study reported the synthesis of highly functionalized thiazolidinone derivatives from various 4-phenyl-3-thio-semicarbazones .Molecular Structure Analysis

While specific molecular structure analysis for “1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole” was not found, studies on similar compounds provide insights. For example, a compound named 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane was analyzed using crystal structure analysis, spectroscopic investigations, and DFT calculations .科学研究应用

合成和化学性质

吡唑衍生物,包括1-(4-氯苯)-3,5-二甲基-1H-吡唑之类的化合物,因其在有机合成和药物化学中的多功能性而受到认可。吡唑充当多种具有生物活性的化合物中的药效基团,展示了广泛的生物活性,例如抗癌、抗炎、抗菌和抗病毒作用等。吡唑衍生物的合成通常涉及缩合,然后环化,在各种条件下使用诸如三氯氧磷 (POCl3)、二甲基甲酰胺和肼之类的试剂,以生成具有潜在产率的杂环化合物 (A. M. Dar & Shamsuzzaman, 2015)。

生物和制药应用

吡唑衍生物的化学性质延伸到它们在合成杂环中的应用,这对于开发新的治疗剂至关重要。研究表明吡唑化合物可用作构建模块,用于创建具有重要药理应用的多种杂环化合物。其中包括抗癌剂的开发,突出了吡唑部分在生成具有有效生物效应的化合物中的作用 (M. A. Gomaa & H. Ali, 2020)。

抗菌和抗真菌研究

对吡唑衍生物的研究还深入探讨了它们的抗菌和抗真菌能力。已鉴定出特定吡唑化合物针对镰刀菌等病原体的构效关系,展示了它们在解决农业和医学挑战中的潜力。对这些化合物的机制及其与生物靶标的相互作用的详细理解正在探索中,旨在设计针对广泛疾病的更有效的药物 (Y. Kaddouri et al., 2022)。

安全和危害

未来方向

作用机制

Target of Action

The compound 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, also known as pyraclostrobin, is a member of the strobilurin group of fungicides . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

Pyraclostrobin works by inhibiting mitochondrial respiration in the target organisms . This is achieved by blocking electron transfer within the respiratory chain, which in turn disrupts the production of adenosine triphosphate (ATP) . ATP is essential for a range of cellular processes, and its reduction leads to cellular death and ultimately organism mortality .

Biochemical Pathways

The disruption of ATP production affects several biochemical pathways within the target organisms. ATP is a crucial energy source for many cellular processes, including cell growth and replication. By inhibiting ATP production, pyraclostrobin effectively halts these processes, leading to the death of the parasite .

Pharmacokinetics

In silico pharmacokinetics analysis predicted that the compound might be able to cross the blood–brain barrier .

Result of Action

The result of the action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole is the death of the target organisms. In vitro and in vivo studies have shown that this compound has potent antileishmanial and antimalarial activities . For example, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Action Environment

The action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole can be influenced by various environmental factors. For instance, the compound is stable in aqueous solution in the dark at pH 4, 5, and 7 . At ph 9, a very slow degradation was observed . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment.

属性

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRHYOVFLWECAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

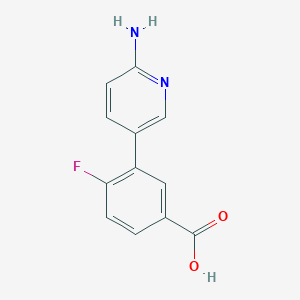

![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)

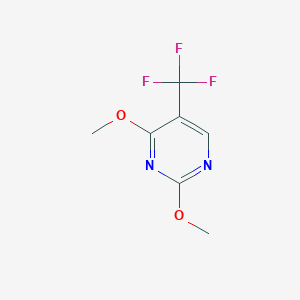

![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

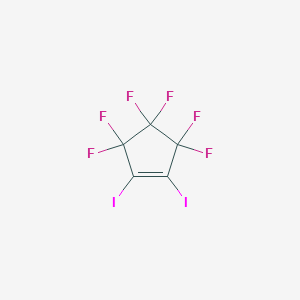

![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)